molecular formula C12H17N5 B8339865 N-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinamine

N-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinamine

Cat. No. B8339865
M. Wt: 231.30 g/mol
InChI Key: VJTOLCAUJPVZNC-UHFFFAOYSA-N
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Patent
US09045485B2

Procedure details

Trifluoroacetic acid (TFA) (2 ml) was added to a solution of 1,1-dimethylethyl methyl[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]carbamate D12 (287 mg). The mixture was stirred at room temperature during one hour. The solvent was evaporated and the mixture was checked by LCMS, the LCMS showed the desired product. Then the mixture was purified by a cartridge SCX (5 g). The fraction containing the product was evaporated, triturate with diethyl ether to give the title product D13 in 177 mg. LCMS [M+H]+231.99@0.32 min (2 min run)
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl methyl[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][N:9]([CH:17]1[CH2:22][CH2:21][N:20]([C:23]2[C:24]3[CH:31]=[CH:30][NH:29][C:25]=3[N:26]=[CH:27][N:28]=2)[CH2:19][CH2:18]1)C(=O)OC(C)(C)C>>[CH3:8][NH:9][CH:17]1[CH2:22][CH2:21][N:20]([C:23]2[C:24]3[CH:31]=[CH:30][NH:29][C:25]=3[N:26]=[CH:27][N:28]=2)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
1,1-dimethylethyl methyl[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)C1CCN(CC1)C=1C2=C(N=CN1)NC=C2

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature during one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Then the mixture was purified by a cartridge SCX (5 g)
ADDITION
Type
ADDITION
Details
The fraction containing the product
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
triturate with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC1CCN(CC1)C=1C2=C(N=CN1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.